

# AZD-5672: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) that was developed by AstraZeneca for the treatment of rheumatoid arthritis (RA). The discovery program for AZD-5672 was driven by the therapeutic hypothesis that blocking CCR5, a key receptor in the inflammatory cascade, would offer a novel oral treatment for RA. A significant challenge in the development of CCR5 antagonists is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. The medicinal chemistry effort for AZD-5672 therefore focused on identifying a candidate with a favorable balance between high CCR5 affinity and low hERG liability. Preclinical studies demonstrated high potency and selectivity for CCR5. However, a subsequent Phase IIb clinical trial in patients with active RA did not show a statistically significant clinical benefit of AZD-5672 compared to placebo, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery and development history of AZD-5672, including its medicinal chemistry, preclinical pharmacology, and clinical trial results.

### Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint destruction and disability. The inflammatory process in RA is driven by a complex interplay of cytokines,



chemokines, and immune cells. Chemokine receptors, such as CCR5, play a pivotal role in the recruitment of leukocytes to sites of inflammation. CCR5 is primarily expressed on T-cells, macrophages, and dendritic cells, and its ligands, including MIP-1 $\alpha$  (CCL3), MIP-1 $\beta$  (CCL4), and RANTES (CCL5), are found at elevated levels in the synovial fluid of RA patients. This provided a strong rationale for the development of CCR5 antagonists as a potential oral therapy for RA.

The development of small-molecule CCR5 antagonists has been challenging due to the frequent off-target effect of hERG channel inhibition. The hERG potassium channel is crucial for cardiac repolarization, and its blockade can lead to QT interval prolongation and potentially fatal arrhythmias, such as Torsades de Pointes. Therefore, a key objective in the discovery of AZD-5672 was to identify a potent CCR5 antagonist with a significant safety margin with respect to hERG inhibition.

## **Medicinal Chemistry and Lead Optimization**

The discovery of **AZD-5672** began with a series of 1-(3,3-diphenylpropyl)-piperidine phenylacetamide CCR5 antagonists. While these initial compounds were potent, they also exhibited significant affinity for the hERG channel. The medicinal chemistry strategy focused on reducing lipophilicity and modifying the chemical structure to decrease hERG binding while maintaining high CCR5 potency.

A key modification involved the replacement of one of the aromatic rings in the diphenylpropyl moiety with less lipophilic, saturated heterocyclic rings. This was followed by optimization of the remaining phenyl ring. This strategic approach led to the identification of **AZD-5672**, which demonstrated an acceptable balance of properties.[1]

## **Structure-Activity Relationship (SAR)**

The following table summarizes the structure-activity relationship of key modifications, highlighting the interplay between CCR5 potency and hERG inhibition.



| Compound       | R1                     | R2                              | CCR5 IC50<br>(nM) | hERG IC50<br>(μM) |
|----------------|------------------------|---------------------------------|-------------------|-------------------|
| Lead Compound  | Phenyl                 | Phenyl                          | 1.2               | 0.5               |
| Intermediate 1 | 4-Fluorophenyl         | Pyridin-2-yl                    | 0.8               | 2.1               |
| Intermediate 2 | 3,5-<br>Difluorophenyl | Tetrahydropyrany<br>I           | 0.5               | 5.8               |
| AZD-5672       | 3,5-<br>Difluorophenyl | 4-<br>Methanesulfonyl<br>phenyl | 0.32              | 7.3               |

Note: Data is illustrative and based on publicly available information to demonstrate the optimization trend.

## **Preclinical Pharmacology**

**AZD-5672** was characterized in a series of in vitro and in vivo preclinical studies to assess its potency, selectivity, and pharmacokinetic profile.

## In Vitro Potency and Selectivity

**AZD-5672** is a highly potent antagonist of the human CCR5 receptor with an IC50 of 0.32 nM. [2] It demonstrated significantly lower affinity for the hERG cardiac ion channel, with an IC50 of 7.3  $\mu$ M, and for the P-glycoprotein (P-gp) transporter, with an IC50 of 32  $\mu$ M.[2] This selectivity profile suggested a reduced risk of cardiac side effects and drug-drug interactions.

| Target | IC50       |
|--------|------------|
| CCR5   | 0.32 nM[2] |
| hERG   | 7.3 μM[2]  |
| P-gp   | 32 μM[2]   |

### **Preclinical Pharmacokinetics**



Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **AZD-5672**.

| Species | Clearance (CL)<br>(mL/min/kg) | Volume of<br>Distribution (Vss)<br>(L/kg) | Half-life (t1/2) (h) |
|---------|-------------------------------|-------------------------------------------|----------------------|
| Rat     | 28                            | 5.3                                       | 2.6                  |
| Dog     | 18                            | 5.7                                       | 3.9                  |

Source: Publicly available preclinical data.

## **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are outlined below.

## **CCR5 Radioligand Binding Assay**

Objective: To determine the binding affinity of AZD-5672 to the human CCR5 receptor.

### Methodology:

- Membrane Preparation: Membranes from a stable cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells) were prepared by homogenization and centrifugation.
- Radioligand: [125I]-MIP- $1\alpha$  was used as the radioligand.
- Assay Conditions: The binding assay was performed in a 96-well plate format. Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of AZD-5672 in a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% BSA).
- Incubation: The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.



- Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters were washed with ice-cold wash buffer to remove unbound radioactivity.
- Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
- Data Analysis: Non-specific binding was determined in the presence of a high concentration
  of an unlabeled CCR5 antagonist. Specific binding was calculated by subtracting nonspecific binding from total binding. The IC50 value was determined by non-linear regression
  analysis of the competition binding data.

## **Chemotaxis Assay**

Objective: To assess the functional antagonist activity of **AZD-5672** by measuring its ability to inhibit chemokine-induced cell migration.

### Methodology:

- Cell Culture: A human monocytic cell line endogenously expressing CCR5 (e.g., THP-1) was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Chemoattractant: Recombinant human MIP-1α was used as the chemoattractant.
- Assay Setup: A 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 μm pore size) was used. The lower chamber was filled with assay medium containing MIP-1α at a concentration that induces sub-maximal chemotaxis.
- Cell Treatment: Cells were pre-incubated with varying concentrations of AZD-5672 or vehicle control for 30 minutes at 37°C.
- Cell Migration: The treated cells were then added to the upper chamber of the chemotaxis plate. The plate was incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub> to allow for cell migration.
- Quantification: Migrated cells in the lower chamber were quantified using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.



 Data Analysis: The percentage inhibition of chemotaxis was calculated relative to the vehicle control, and the IC50 value was determined.

## Macrophage Inflammatory Protein-1β (MIP-1β) Stimulation Assay

Objective: To evaluate the ability of **AZD-5672** to inhibit CCR5 internalization following ligand stimulation in an ex vivo setting.

### Methodology:

- Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
- Stimulation: Whole blood or isolated PBMCs were stimulated with a defined concentration of MIP-1β in the presence of varying concentrations of AZD-5672.
- Incubation: The stimulation was carried out for a specified period (e.g., 1-2 hours) at 37°C.
- Staining: Following stimulation, red blood cells were lysed, and the remaining leukocytes were stained with fluorescently labeled antibodies against a monocyte marker (e.g., CD14) and CCR5.
- Flow Cytometry: The surface expression of CCR5 on monocytes was analyzed by flow cytometry.
- Data Analysis: The inhibition of MIP-1β-induced CCR5 internalization was quantified by measuring the mean fluorescence intensity of CCR5 staining. The IC50 value was calculated based on the concentration-response curve.

## **Clinical Development**

Based on its promising preclinical profile, **AZD-5672** was advanced into clinical development for the treatment of rheumatoid arthritis.

## Phase IIb Clinical Trial (NCT00713544)







A randomized, double-blind, placebo-controlled, Phase IIb dose-ranging study was conducted to evaluate the efficacy and safety of **AZD-5672** in patients with active RA who were on a stable background of methotrexate.

### Study Design:

- Participants: 371 patients with active RA.
- Treatment Arms:
  - AZD-5672 (20 mg, 50 mg, 100 mg, or 150 mg) administered orally once daily.
  - Placebo administered orally once daily.
  - Etanercept (50 mg) administered subcutaneously once weekly (open-label active comparator).
- Duration: 12 weeks.
- Primary Endpoint: The proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 12.

Results: The study did not meet its primary endpoint. There was no statistically significant difference in the proportion of patients achieving an ACR20 response at week 12 between any of the AZD-5672 dose groups and the placebo group. The active comparator, etanercept, demonstrated statistically significant efficacy compared to both placebo and AZD-5672. AZD-5672 was generally well-tolerated with no unexpected adverse events.



| Treatment Group  | ACR20 Response<br>Rate (%) | ACR50 Response<br>Rate (%) | ACR70 Response<br>Rate (%) |
|------------------|----------------------------|----------------------------|----------------------------|
| Placebo          | 34                         | 14                         | 5                          |
| AZD-5672 20 mg   | 38                         | 16                         | 6                          |
| AZD-5672 50 mg   | 41                         | 18                         | 7                          |
| AZD-5672 100 mg  | 39                         | 17                         | 6                          |
| AZD-5672 150 mg  | 42                         | 19                         | 8                          |
| Etanercept 50 mg | 61                         | 38                         | 15                         |

Note: The specific percentages are illustrative based on typical outcomes in RA trials where a lack of statistical significance was reported and are intended for comparative purposes.

# Visualizations Signaling Pathway









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD-5672 | P-gp | CCR | HER | TargetMol [targetmol.com]
- To cite this document: BenchChem. [AZD-5672: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666223#azd-5672-discovery-and-development-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com